Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate
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Overview
Description
Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate is a complex organic compound that features a unique structure combining several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the benzodioxolyl and isopropyl groups. Key steps may include cyclization reactions, nucleophilic substitutions, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxolyl group and are studied for their anticancer properties.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound has a similar benzodioxolyl group and is used in drug development.
(2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate: This compound features a related heterocyclic structure and is used in various chemical syntheses.
Uniqueness
Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate is unique due to its combination of multiple heterocyclic rings and functional groups
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 2-[8-(1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetate |
InChI |
InChI=1S/C20H18N4O5S/c1-10(2)24-18-12(7-21-24)16(11-4-5-13-14(6-11)29-9-28-13)17-19(22-18)23(20(26)30-17)8-15(25)27-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
IPWUBFDPPZQROU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C=C4)OCO5)SC(=O)N3CC(=O)OC |
Origin of Product |
United States |
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